![molecular formula C21H23N3O5S B2842441 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955736-08-0](/img/structure/B2842441.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, a carboxamide, a tetrahydrofuran, and a tetrahydrobenzo[d]thiazole. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon backbone. Techniques like X-ray crystallography or NMR could be used to determine the exact structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group might make it a good nucleophile, while the tetrahydrofuran group could potentially make it reactive towards acids .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .Scientific Research Applications
- Compared to standard antibiotics (such as streptomycin and tetracycline) and an antifungal agent (Benofit), the compound showed greater efficacy . Its natural origin (derived from 1,3-benzodioxole-5-carboxaldehyde) makes it a potential bio-based antimicrobial agent, especially in the context of seeking alternatives to petrochemical feedstocks.
- The compound’s structure suggests potential applications in cancer therapy. Researchers have investigated 1,3-benzodioxole-tagged dacarbazine derivatives as microtubule inhibitors. Microtubules play a crucial role in cell proliferation, and inhibiting them can be a strategy to control cancer .
- A related class of compounds based on a [1,3]-dioxolo[4,5-f]benzodioxole core has been explored as fluorescent dyes. These dyes are synthesized from commercially available reactants (e.g., sesamol, 1,2,4,5-tetrachlorobenzene). Their photophysical properties make them interesting candidates for various applications, including imaging and sensing .
Antimicrobial Properties
Cancer Research
Fluorescent Dyes
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(12-6-7-15-16(9-12)29-11-28-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-27-13/h6-7,9,13-14H,1-5,8,10-11H2,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLINDQZHBEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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